5-Methoxy-1H-indazole
Overview
Description
5-Methoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The methoxy group at the 5-position of the indazole ring enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
5-Methoxy-1H-indazole, like other indazole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives have been shown to inhibit cell growth, suggesting that they may interact with cellular targets to disrupt normal cell function . For instance, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .
Biochemical Pathways
Indazole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Some indazole derivatives have been shown to have potent antiviral activity, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . Additionally, certain indazole compounds have demonstrated anti-inflammatory and analgesic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, changes in the gut microbiota could potentially affect the action of this compound.
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, catalyzed by 5-lipoxygenase . This interaction suggests that this compound may have anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit cell growth in certain cancer cell lines, such as colon and melanoma cells, with GI50 values in the micromolar range . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the production of prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13 in osteoarthritis cartilage explants .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its inhibition of 5-lipoxygenase, which prevents the formation of pro-inflammatory mediators . Additionally, it may interact with other molecular targets, such as protein kinases and transcription factors, to exert its biological effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, it has been shown to alleviate symptoms in animal models of various human diseases by inhibiting specific molecular targets . The threshold effects and potential toxicity at high doses need to be carefully evaluated.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s interaction with enzymes such as 5-lipoxygenase highlights its role in modulating metabolic pathways related to inflammation and other biological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues. Understanding these interactions can provide insights into the compound’s therapeutic potential and its effects on different tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring . Another method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation of the oxime group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives.
Scientific Research Applications
5-Methoxy-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
1H-Indazole: Lacks the methoxy group at the 5-position, which can affect its chemical properties and biological activities.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
3H-Indazole: Less common tautomer with distinct chemical behavior.
Uniqueness: 5-Methoxy-1H-indazole is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and biological activity. This modification can lead to improved pharmacokinetic properties and therapeutic potential compared to other indazole derivatives .
Properties
IUPAC Name |
5-methoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWWDKIVVTXLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537722 | |
Record name | 5-Methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20537722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94444-96-9 | |
Record name | 5-Methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20537722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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